molecular formula C4H6N2O3S B027788 N-Nitrosothiazolidine-4-carboxylic acid CAS No. 88381-44-6

N-Nitrosothiazolidine-4-carboxylic acid

Cat. No.: B027788
CAS No.: 88381-44-6
M. Wt: 162.17 g/mol
InChI Key: LGLMHMRNPVACGS-UHFFFAOYSA-N
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Description

N-Nitrosothiazolidine-4-carboxylic acid is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of a nitroso group attached to a thiazolidine ring, which is further connected to a carboxylic acid group. This compound is of interest due to its potential biological activities and its role in various chemical reactions .

Scientific Research Applications

N-Nitrosothiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

N-Nitrosothiazolidine-4-carboxylic acid (NTCA), also known as 3-nitroso-1,3-thiazolidine-4-carboxylic acid, is a derivative of alpha amino acids . Its primary targets are thought to be cysteines in the liver . These cysteines are liberated by NTCA and its related compounds, playing a protective role for the liver .

Mode of Action

The interaction of NTCA with its targets involves the condensation of cysteine with formaldehyde and acetaldehyde . This results in the formation of thioproline (TPRO) and methylthioproline (MTPRO), which are considered “frozen” cysteines . These compounds are then able to liberate cysteine in the liver, providing a protective effect .

Biochemical Pathways

The biochemical pathways affected by NTCA involve the metabolism of cysteine. The condensation products of cysteine with formaldehyde and acetaldehyde, TPRO and MTPRO, are released into the liver where they exert their protective effects

Pharmacokinetics

It is known that ntca is excreted into urine without further metabolic change This suggests that the compound has good bioavailability

Result of Action

The primary result of NTCA’s action is the liberation of cysteine in the liver, which provides a protective effect . Additionally, NTCA and its related compounds are thought to play an important role in cancer prevention due to their effective nitrite-trapping capacity in the human body . The anticarcinogenic effect of TPRO, a related compound, has been experimentally demonstrated by the inhibition of stomach cancer induced by coadministration of benzylmethylamine and nitrite in rats .

Action Environment

The action of NTCA can be influenced by various environmental factors. For instance, the presence of formaldehyde and acetaldehyde is necessary for the formation of TPRO and MTPRO Additionally, the compound’s action may be affected by the presence of other substances in the body, such as nitrites

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosothiazolidine-4-carboxylic acid can be synthesized through the nitrosation of thiazolidine-4-carboxylic acid. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction proceeds as follows:

Thiazolidine-4-carboxylic acid+Nitrosating agentN-Nitrosothiazolidine-4-carboxylic acid\text{Thiazolidine-4-carboxylic acid} + \text{Nitrosating agent} \rightarrow \text{this compound} Thiazolidine-4-carboxylic acid+Nitrosating agent→N-Nitrosothiazolidine-4-carboxylic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

  • N-Nitrosoproline
  • N-Nitrososarcosine
  • N-Nitroso-2-methylthiazolidine-4-carboxylic acid

Comparison: N-Nitrosothiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to other N-nitroso compounds, it exhibits different reactivity patterns and biological activities.

Properties

IUPAC Name

3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMHMRNPVACGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016082
Record name N-Nitrosothiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Nitrosothiazolidine-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88381-44-6, 86594-16-3
Record name N-Nitrosothiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosothiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993DMQ1GJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Nitrosothiazolidine-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Record name N-Nitrosothiazolidine-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Nitrosothiazolidine-4-carboxylic acid
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Customer
Q & A

Q1: What is N-Nitrosothiazolidine-4-carboxylic acid (NTCA) and where is it found?

A1: this compound (NTCA) is a non-volatile N-nitroso compound. It has been detected in various smoked and cured meat products, as well as in some smoked fish and cheese. [, , , , , ]

Q2: How is NTCA formed?

A2: NTCA can form endogenously in humans and animals through the nitrosation of thiazolidine-4-carboxylic acid. This reaction requires the presence of nitrite, which can be derived from dietary nitrate. [, , , ] NTCA can also form in food products during processing, particularly during smoking. [, , , ]

Q3: What is the significance of finding NTCA in human urine?

A3: The presence of NTCA in urine is considered an indicator of endogenous nitrosation, a process that can potentially lead to the formation of carcinogenic N-nitroso compounds within the body. [, , ]

Q4: What factors can influence the levels of NTCA in urine?

A4: Several factors can influence NTCA levels in urine, including diet, smoking habits, and the presence of certain medical conditions. [, , , ] For example, diets high in nitrate and certain amino acids, like thiazolidine-4-carboxylic acid, can increase NTCA formation. [, , ]

Q5: Can dietary factors modulate NTCA formation?

A5: Yes, studies show that ascorbic acid (Vitamin C) can effectively inhibit the formation of NTCA in humans. [, , , ] Certain fruit and vegetable juices, such as green pepper, pineapple, and tomato juice, have demonstrated a greater inhibitory effect on NTCA formation than ascorbic acid alone. []

Q6: Does cigarette smoking impact NTCA levels?

A6: Yes, cigarette smoking has been shown to significantly increase the urinary excretion of NTCA. []

Q7: What is the role of bacteria in the formation of NTCA?

A7: Studies have shown that certain bacteria, such as Escherichia coli and Pseudomonas aeruginosa, can catalyze the formation of NTCA in the stomach under achlorhydric conditions. This emphasizes the role of bacteria in intragastric N-nitrosation. []

Q8: Is there a connection between NTCA and cancer?

A8: While NTCA itself has not been definitively proven to be carcinogenic, its presence in urine is considered a marker for endogenous nitrosation. [, , ] Some studies suggest a potential link between elevated levels of NTCA and an increased risk of certain cancers, such as gastric cancer, but further research is needed to confirm this association. [, , ]

Q9: What analytical techniques are used to measure NTCA?

A10: NTCA is commonly measured in urine and food samples using sophisticated analytical techniques such as gas chromatography coupled with a thermal energy analyzer (GC-TEA) and high-performance liquid chromatography (HPLC). [, , , ]

Q10: What is the relationship between NTCA and N-nitrosothiazolidine (NTHZ)?

A11: N-nitrosothiazolidine (NTHZ) is another N-nitroso compound found in some foods. Research suggests that NTCA can be converted to NTHZ during high-heat cooking, such as frying bacon. [, , ]

Q11: How does the structure of NTCA relate to its properties?

A12: The structure of NTCA, specifically the presence of the thiazolidine ring and the carboxylic acid group, contributes to its stability and its ability to be excreted in urine. [, ] The presence of the N-nitroso group is what raises concerns about its potential role in carcinogenesis. [, ] Further research exploring the structure-activity relationship of NTCA and its analogues could provide valuable insights into its formation, metabolism, and potential biological activities. []

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